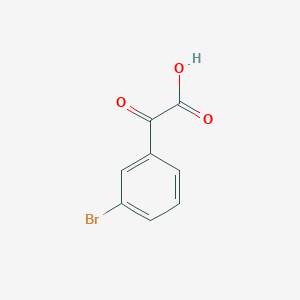

2-(3-Bromophenyl)-2-oxoacetic acid

概要

説明

“2-(3-Bromophenyl)-2-oxoacetic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques like FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction .Chemical Reactions Analysis

Ethers like “this compound” are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .科学的研究の応用

Structural Characterization and Medicinal Properties

2-Amino-2-oxoacetic acid, a structurally similar compound, is significant in pharmaceutical research as an inhibitor of lactic dehydrogenase (LDH). It has shown anticancer activity against nasopharyngeal carcinoma cells and potential in treating type 2 diabetes. Its molecular structure, characterized by various techniques including X-ray diffraction, plays a crucial role in understanding its biological effects, especially as an antitumor and antidiabetic agent (Delgado et al., 2019).

Novel Synthesis Methods

A novel method for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, structurally related to 2-(3-Bromophenyl)-2-oxoacetic acid, involves a direct oxidation reaction. This process introduces hydroxyl and carboxyl groups in one step, showcasing an efficient synthetic route for related compounds (Pan et al., 2013).

Reactivity and Spectroscopy

A comparative study on halogen substituted phenylacetic acids, which includes bromo-substituted variants, focuses on their reactivity and vibrational spectra. Such studies provide insights into their structural properties and potential applications in various fields (Srivastava et al., 2015).

Potential Biomedical Applications

Research into 3-(4-Bromophenyl) derivatives has shown promise for various biomedical applications. For instance, compounds like 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one are potential candidates for the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Microwave-Assisted Synthesis

The microwave-assisted decarboxylative three-component coupling of 2-oxoacetic acid demonstrates an efficient approach for synthesizing polysubstituted propargylamines, which could include derivatives of this compound (Feng et al., 2011).

Safety and Hazards

作用機序

Target of Action

Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-(3-Bromophenyl)-2-oxoacetic acid may interact with its targets through a series of steps. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that bromophenyl compounds are often involved in carbon-carbon bond formation, which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways .

Result of Action

As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds, which could lead to the synthesis of a wide range of organic compounds .

生化学分析

Biochemical Properties

2-(3-Bromophenyl)-2-oxoacetic acid is known to interact with several enzymes and proteins, influencing various biochemical pathways. One of the primary interactions is with enzymes involved in oxidative stress responses. The compound has been observed to modulate the activity of enzymes such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system by hydrolyzing acetylcholine . Additionally, this compound may interact with proteins involved in cellular signaling pathways, thereby affecting cellular responses to external stimuli.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress responses, leading to changes in the production of reactive oxygen species (ROS) and subsequent cellular damage . Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent disruption of neural transmission . Additionally, this compound can bind to specific proteins and alter their conformation, thereby affecting their function and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potential changes in its biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has also been associated with alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular responses to oxidative stress. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites within the cell, thereby affecting overall cellular metabolism . For instance, this compound may modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For example, this compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound interacts with the appropriate biomolecules and exerts its effects in a spatially regulated manner.

特性

IUPAC Name |

2-(3-bromophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKUFSBJFYUWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482538 | |

| Record name | 2-(3-BROMOPHENYL)-2-OXOACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-78-7 | |

| Record name | 2-(3-BROMOPHENYL)-2-OXOACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

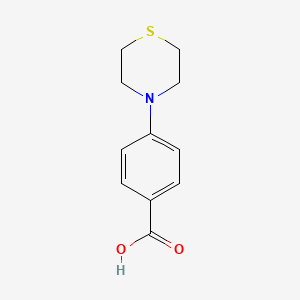

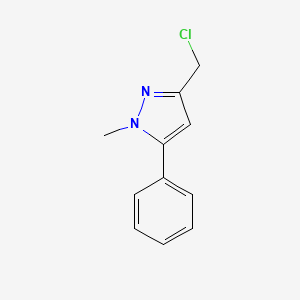

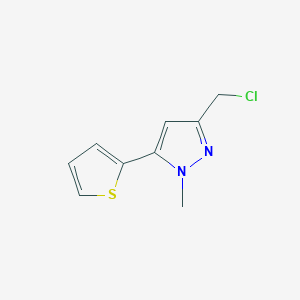

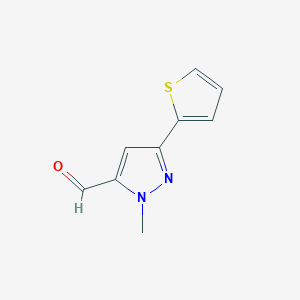

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)

![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)